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Compound of Interest

Compound Name: 2-Methyl-2-octanol

Cat. No.: B126132

For researchers, scientists, and professionals in drug development, understanding the subtle
differences between isomeric structures is paramount. This guide provides a comprehensive
spectroscopic comparison of 2-Methyl-2-octanol and its structural isomers, offering a clear
differentiation based on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

This publication presents a detailed analysis of 2-Methyl-2-octanol and a selection of its
C9H200 isomers, providing the scientific community with a valuable resource for identification
and characterization. The isomers compared in this guide are:

2-Methyl-2-octanol

3-Methyl-3-octanol

2-Nonanol

3-Nonanol

5-Nonanol

The distinct structural arrangements of these isomers lead to unique spectroscopic fingerprints,
which are detailed in the following sections.

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data obtained for each isomer.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts (8, ppm) for Selected Isomers of 2-Methyl-2-octanol.

Isomer

-CHs (adjacent
to O)

-CH2- (adjacent
to O)

Other notable
peaks

2-Methyl-2-
octanol

~1.3 (s, 1H)

~1.15 (s, 6H)

~0.88 (t, 3H,
terminal CHs),
~1.2-1.4 (m,
10H, other CHz2)

3-Methyl-3-

octanol

~1.2 (s, 1H)

~1.1 (s, 3H)

~1.4 (g, 2H)

~0.9 (t, 6H,
terminal CHs's),
~1.2-1.5 (m, 8H,
other CHz)

2-Nonanol[1]

~1.6 (brs, 1H)

~1.18 (d, 3H)

~3.78 (sextet,
1H, CH-OH),
~0.88 (t, 3H,
terminal CHs),
~1.2-1.5 (m,
12H, other CH2)

3-Nonanol

~1.5 (br s, 1H)

~1.4 (m, 4H)

~3.5 (quintet, 1H,
CH-OH), ~0.9 (t,
6H, terminal
CHs's), ~1.2-1.6
(m, 10H, other
CHz)

5-Nonanol

~1.4 (brs, 1H)

~1.4 (m, 4H)

~3.6 (quintet, 1H,
CH-OH), ~0.9 (t,
6H, terminal
CHs's), ~1.2-1.6
(m, 10H, other
CH2)
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Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts (8, ppm) for Selected Isomers of 2-Methyl-2-octanol.

Other notable

Isomer C-OH C adjacent to C-OH
peaks
~44.1, ~32.0, ~29.6,
2-Methyl-2-octanol ~71.5 ~29.3 (2C, CHs)
~24.9,~22.8, ~14.2
~27.0 (CHs), ~34.0 ~40.0, ~32.0, ~29.0,
3-Methyl-3-octanol ~74.5
(CH2) ~23.5, ~23.0, ~14.0
~39.5, ~32.0, ~29.7,
2-Nonanol[1] ~68.2 ~23.5 (CHs) ~29.4, ~25.9, ~22.8,
~14.2
~37.0, ~32.0, ~28.0,
3-Nonanol ~72.9 ~30.1 (2C, CH2) ~25.5,~22.8, ~14.2,
~10.0
5-Nonanol ~74.0 ~37.5 (2C, CH2) ~28.0, ~23.0, ~14.0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm~?) for Selected Isomers of 2-Methyl-2-octanol.
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Isomer O-H Stretch C-H Stretch C-O Stretch
2-Methyl-2-octanol ~3380 (broad) ~2950-2850 ~1150
3-Methyl-3-octanol ~3400 (broad) ~2960-2870 ~1140
2-Nonanol[2] ~3350 (broad) ~2930-2860 ~1115
3-Nonanol ~3350 (broad) ~2930-2860 ~1125
5-Nonanol[3] ~3350 (broad) ~2930-2860 ~1110

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in the Electron lonization Mass Spectra of Selected

Isomers of 2-Methyl-2-octanol.

Isomer Molecular lon (M*) Base Peak Key Fragment lons
2-Methyl-2-octanol[4] 144 (weak or absent) 59 43, 69, 87, 129
3-Methyl-3-octanol 144 (weak or absent) 73 43, 55, 87, 115
2-Nonanol[1] 144 (weak) 45 59, 73, 87,101
3-Nonanol[4] 144 (weak) 59 45,73, 87, 115
5-Nonanol[5] 144 (weak) 87 43,59, 73

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the neat alcohol sample was dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIsz) containing 0.03% v/v tetramethylsilane (TMS)
as an internal standard. The solution was transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.
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e 1H NMR Data Acquisition: Spectra were acquired with a spectral width of 16 ppm, a
relaxation delay of 1 s, and 16 scans.

e 13C NMR Data Acquisition: Spectra were acquired with a spectral width of 240 ppm, a
relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to obtain singlet
peaks for all carbon atoms.

o Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal at 0.00 ppm for *H and 77.16 ppm for the central peak of CDCIs for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: A small drop of the neat liquid alcohol sample was placed directly onto
the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer equipped with a UATR accessory.

o Data Acquisition: Spectra were recorded in the range of 4000 to 400 cm~* with a resolution
of 4 cm~1. A total of 16 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to sample analysis.

» Data Processing: The resulting spectrum was baseline corrected and the frequencies of the
major absorption bands were determined.

Mass Spectrometry (MS)

o Sample Introduction: A small amount of the neat alcohol sample was injected into a gas
chromatograph (GC) for separation and introduction into the mass spectrometer.

e Instrumentation: Mass spectra were obtained using an Agilent 7890B GC system coupled to
an Agilent 5977A mass selective detector.

e GC Conditions: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 pm film thickness) was
used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of
10°C/min. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.
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» MS Conditions: Electron ionization (El) was used with an ionization energy of 70 eV. The
mass spectrometer was operated in full scan mode from m/z 40 to 400.

o Data Analysis: The resulting total ion chromatogram and mass spectra of the separated
components were analyzed to identify the molecular ion and major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-
Methyl-2-octanol isomers.
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Caption: Workflow for the spectroscopic comparison of 2-Methyl-2-octanol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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